molecular formula C13H24N2O11 B3325359 Stable-isotope labeled lactose ureide CAS No. 210408-00-7

Stable-isotope labeled lactose ureide

Cat. No. B3325359
M. Wt: 385.33 g/mol
InChI Key: KYDLAYNPAKYQJH-VZMPMAQGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Stable-isotope labeled lactose ureide is a compound used in research applications, particularly in biomolecular NMR and metabolism studies . The formula for this compound is C12*CH24N2O11·xH2O .


Molecular Structure Analysis

The molecular structure of stable-isotope labeled lactose ureide is characterized by its formula C12*CH24N2O11·xH2O . The isotopic labeling in this compound is indicated by the asterisk in the formula.


Chemical Reactions Analysis

Stable-isotope labeled lactose ureide is used in metabolic labeling techniques, which involve tracking the metabolization of an isotopically enriched substrate. The isotopic enrichment in downstream metabolites depends on the underlying metabolic fluxes .


Physical And Chemical Properties Analysis

It is typically stored at room temperature away from light and moisture .

Future Directions

The use of stable-isotope labeled compounds, including lactose ureide, is a growing field in research. These compounds are particularly useful in proteomics, where they can help to investigate the responses of individuals to environmental conditions . The use of stable isotope-labeled biomarkers can also reliably monitor the suppression of potentially toxic fermentation metabolites by pro- and prebiotics .

properties

IUPAC Name

[(3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl](13C)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O11/c14-13(23)15-11-8(21)7(20)10(4(2-17)24-11)26-12-9(22)6(19)5(18)3(1-16)25-12/h3-12,16-22H,1-2H2,(H3,14,15,23)/t3-,4-,5+,6+,7-,8-,9-,10-,11?,12+/m1/s1/i13+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYDLAYNPAKYQJH-VZMPMAQGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)NC(=O)N)CO)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](OC([C@@H]([C@H]2O)O)N[13C](=O)N)CO)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Stable-isotope labeled lactose ureide

CAS RN

210408-00-7
Record name Lactosylurea C-13
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0210408007
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LACTOSYLUREA C-13
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0S4HBY9BGM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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